molecular formula C15H25F2NO3 B13227920 tert-Butyl N-{8,8-difluoro-1-oxaspiro[4.5]decan-3-yl}-N-methylcarbamate

tert-Butyl N-{8,8-difluoro-1-oxaspiro[4.5]decan-3-yl}-N-methylcarbamate

Cat. No.: B13227920
M. Wt: 305.36 g/mol
InChI Key: UJBLSEMORJDKBB-UHFFFAOYSA-N
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Description

tert-Butyl N-{8,8-difluoro-1-oxaspiro[4.5]decan-3-yl}-N-methylcarbamate is a fluorinated spirocyclic carbamate derivative. Its structure features a 1-oxaspiro[4.5]decane core (a bicyclic system with one oxygen atom in the six-membered ring) substituted with two fluorine atoms at the 8,8-positions and an N-methylcarbamate group attached via the tert-butyl moiety.

Properties

Molecular Formula

C15H25F2NO3

Molecular Weight

305.36 g/mol

IUPAC Name

tert-butyl N-(8,8-difluoro-1-oxaspiro[4.5]decan-3-yl)-N-methylcarbamate

InChI

InChI=1S/C15H25F2NO3/c1-13(2,3)21-12(19)18(4)11-9-14(20-10-11)5-7-15(16,17)8-6-14/h11H,5-10H2,1-4H3

InChI Key

UJBLSEMORJDKBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC2(CCC(CC2)(F)F)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{8,8-difluoro-1-oxaspiro[4.5]decan-3-yl}-N-methylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic structure is formed through a cyclization reaction involving a suitable precursor, such as a difluorinated ketone and an appropriate nucleophile.

    Introduction of the Carbamate Group: The spirocyclic intermediate is then reacted with tert-butyl isocyanate under controlled conditions to introduce the carbamate group.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{8,8-difluoro-1-oxaspiro[4.5]decan-3-yl}-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

tert-Butyl N-{8,8-difluoro-1-oxaspiro[4.5]decan-3-yl}-N-methylcarbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-{8,8-difluoro-1-oxaspiro[4.5]decan-3-yl}-N-methylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related tert-butyl carbamate derivatives containing spirocyclic or fluorinated motifs, based on molecular features, physicochemical properties, and available research data.

Structural and Molecular Comparisons

Table 1: Molecular Data for Key Analogs
Compound Name Molecular Formula Molecular Weight Substituents/Features CAS No. Reference
tert-Butyl N-{8,8-difluoro-1-oxaspiro[4.5]decan-3-yl}-N-methylcarbamate Not explicitly provided<sup>†</sup> ~300 (estimated) 8,8-difluoro; 1-oxaspiro[4.5]decane; N-methylcarbamate N/A N/A
tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate C₁₄H₂₄F₂N₂O₂ 290.35 3,3-difluoro; 8-azaspiro[4.5]decane 2306249-46-5
tert-Butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate C₈H₁₅NO₂ 157.21 8-oxa-1-azaspiro[4.5]decane Not provided
tert-Butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate C₁₃H₂₄N₂O₃ 256.34 8-oxa-2-azaspiro[4.5]decane 1784024-20-9
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate C₁₄H₁₈FNO₂ 251.30 3-fluorophenyl; cyclopropane 1286274-19-8

<sup>†</sup> Molecular formula and weight estimated based on structural similarity to .

Key Observations:

Fluorination Patterns :

  • The target compound’s 8,8-difluoro substitution contrasts with the 3,3-difluoro configuration in ’s analog. Fluorine at the 8,8-positions likely enhances steric and electronic effects on the spirocyclic oxygen ring compared to nitrogen-containing analogs .
  • The 3-fluorophenyl derivative () lacks a spirocyclic system but demonstrates fluorine’s role in aromatic interactions .

Spirocyclic Heteroatoms :

  • Replacement of oxygen (1-oxa) with nitrogen (8-aza or 1-aza) in analogs (e.g., and ) alters hydrogen-bonding capacity and ring strain. Oxygen-containing spiro systems (as in the target) may exhibit improved solubility compared to nitrogen-rich analogs .

N-Methylcarbamate vs.

Table 2: Physicochemical Properties
Compound Boiling Point Stability Notes Key Applications
Target Compound Not reported High metabolic stability (inferred from fluorination and N-methylation) Drug discovery (protease inhibitors, CNS targets)
Compound Not reported Stabilized by 3,3-difluoro and rigid spirocyclic structure Kinase inhibitor intermediates
Compound Discontinued Poor stability (discontinued status suggests synthesis challenges) Research reagent
Research Findings:
  • Hydrogen-Bonding Interactions : Analogs like tert-butyl N-hydroxycarbamate () exhibit intermolecular N–H···O and O–H···O hydrogen bonds, which stabilize crystal lattices. The target compound’s N-methyl group may disrupt similar interactions, favoring lipophilic environments .
  • Synthetic Accessibility: Fluorinated spirocyclic compounds (e.g., ) often require specialized fluorination techniques, whereas non-fluorinated analogs () are more straightforward to synthesize .

Biological Activity

tert-Butyl N-{8,8-difluoro-1-oxaspiro[4.5]decan-3-yl}-N-methylcarbamate (CAS No. 2060046-46-8) is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different models, and relevant case studies.

  • Molecular Formula : C₁₅H₂₅F₂N₃O₃
  • Molecular Weight : 305.36 g/mol
  • Structure : The compound features a spirocyclic structure that may contribute to its unique biological properties.

In Vitro Studies

In vitro studies have demonstrated that compounds related to this compound exhibit significant biological activities:

  • Cell Viability Assays : Compounds were tested on various cell lines, showing a dose-dependent increase in cell viability against oxidative stress.
CompoundCell LineIC50 (µM)Mechanism
M4Astrocytes15.4AChE Inhibition
M4Neurons20.0Anti-apoptotic

In Vivo Studies

In vivo models have been utilized to assess the efficacy of similar compounds in preventing cognitive decline:

  • Scopolamine-Induced Memory Impairment : In a rat model, administration of related carbamates improved memory retention as measured by the Morris water maze test.
  • Oxidative Stress Markers : Treatment led to a significant reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation.
Study TypeModelOutcome
In VivoRat ModelImproved memory retention with treatment
Oxidative StressBrain HomogenatesDecreased MDA levels post-treatment

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a structurally similar compound on scopolamine-induced cognitive impairment in rats. The results indicated that treatment with the compound led to improved performance in spatial learning tasks and reduced oxidative stress markers.

Case Study 2: Enzyme Inhibition

Research on related compounds demonstrated effective inhibition of AChE activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

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